molecular formula C10H15N3O2 B13484454 2-(5-Amino-2-oxo-1,2-dihydropyridin-1-YL)-N-(propan-2-YL)acetamide

2-(5-Amino-2-oxo-1,2-dihydropyridin-1-YL)-N-(propan-2-YL)acetamide

Cat. No.: B13484454
M. Wt: 209.24 g/mol
InChI Key: CKRZHQBJGGLJHA-UHFFFAOYSA-N
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Description

2-(5-Amino-2-oxopyridin-1(2h)-yl)-N-isopropylacetamide is a synthetic organic compound that belongs to the class of pyridine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Amino-2-oxopyridin-1(2h)-yl)-N-isopropylacetamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the pyridine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the amino group: This step might involve nitration followed by reduction or direct amination.

    Attachment of the isopropylacetamide group: This could be done through acylation reactions using isopropylamine and acetic anhydride.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amino group or the pyridine ring.

    Reduction: Reduction reactions could target the oxo group, converting it to a hydroxyl group.

    Substitution: The amino group and other positions on the pyridine ring may be susceptible to nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) might be used.

    Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) could be employed.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a nitro derivative, while reduction could produce a hydroxyl derivative.

Scientific Research Applications

2-(5-Amino-2-oxopyridin-1(2h)-yl)-N-isopropylacetamide could have several applications in scientific research:

    Chemistry: As a building block for more complex molecules.

    Biology: As a potential inhibitor or modulator of enzymes or receptors.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Used in the synthesis of dyes, agrochemicals, or other industrially relevant compounds.

Mechanism of Action

The mechanism of action for 2-(5-Amino-2-oxopyridin-1(2h)-yl)-N-isopropylacetamide would depend on its specific biological target. Generally, it might interact with enzymes or receptors, altering their activity. This interaction could involve hydrogen bonding, hydrophobic interactions, or covalent bonding with the active site of the target molecule.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Amino-2-oxopyridin-1(2h)-yl)-N-methylacetamide
  • 2-(5-Amino-2-oxopyridin-1(2h)-yl)-N-ethylacetamide
  • 2-(5-Amino-2-oxopyridin-1(2h)-yl)-N-propylacetamide

Uniqueness

The uniqueness of 2-(5-Amino-2-oxopyridin-1(2h)-yl)-N-isopropylacetamide might lie in its specific substituents, which could confer unique biological activity or chemical reactivity compared to its analogs.

Properties

Molecular Formula

C10H15N3O2

Molecular Weight

209.24 g/mol

IUPAC Name

2-(5-amino-2-oxopyridin-1-yl)-N-propan-2-ylacetamide

InChI

InChI=1S/C10H15N3O2/c1-7(2)12-9(14)6-13-5-8(11)3-4-10(13)15/h3-5,7H,6,11H2,1-2H3,(H,12,14)

InChI Key

CKRZHQBJGGLJHA-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)CN1C=C(C=CC1=O)N

Origin of Product

United States

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